![molecular formula C16H12O4 B562658 4-Hydroxy-7-benzyloxycoumarin CAS No. 30992-66-6](/img/structure/B562658.png)
4-Hydroxy-7-benzyloxycoumarin
Overview
Description
4-Hydroxy-7-benzyloxycoumarin is a biochemical used for proteomics research . It has a molecular weight of 268.26 and a molecular formula of C16H12O4 . It is a solid substance that is soluble in DMSO .
Synthesis Analysis
The synthesis of 4-Hydroxy-7-benzyloxycoumarin and its derivatives involves several steps. For instance, 4-Hydroxycoumarin derivatives underwent rearrangement reactions . Both 4- and 7-hydroxycoumarins were treated with activated aziridines, which produced a series of ring-opened products . Another study discussed the influence of various Lewis acids on the reaction and explored the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins .Molecular Structure Analysis
The molecular structure of 4-Hydroxy-7-benzyloxycoumarin is represented by the formula C16H12O4 . This indicates that it contains 16 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms.Chemical Reactions Analysis
The chemical reactions of 4-Hydroxy-7-benzyloxycoumarin involve advanced oxidative processes (AOP) with HO˙ radical in aqueous and lipidic environments . These reactions are fundamental radical reactions of phenolic compounds .Physical And Chemical Properties Analysis
4-Hydroxy-7-benzyloxycoumarin is a solid substance that is soluble in DMSO . It has a melting point of 272-275°C (lit.) (dec.) . It should be stored at 4° C .Scientific Research Applications
Antioxidant Activity
Coumarins, including 4-Hydroxy-7-benzyloxycoumarin, are known for their broad spectrum of physiological effects . They have excellent charge and electron transport properties due to their specific structure . The antioxidant activity of natural coumarins has been a subject of intense study for at least two decades . They have been tested for peroxide scavenging and ferric-reducing antioxidant power .
Pharmaceutical Applications
Many coumarin derivatives have good biological activity and application value in fluorescent probes . For example, 7-hydroxy-4-methylcoumarin is commonly used as a choleretic drug . It can relax the sphincter of the bile duct and relieve sphincter pain .
Anticancer Properties
Novobiocin, a representative of coumarin antibiotics, can inhibit the proliferation and metastasis of many kinds of cancer cells by inhibiting DNA gyrase . It can also reverse resistance to some anticancer drugs . 4-Methyl-7-oxy-glucoside coumarin can effectively inhibit the proliferation of breast cancer cells .
Antibacterial Properties
7-Hydroxymethyl carbamate is being studied as a new antibacterial drug . Coumarin-based compounds could be excellent candidates for novel medicinal molecules .
Fluorescent Probes
Coumarin contains an α,β-unsaturated lipid structure, which leads to strong fluorescence of their derivatives . It has important application value in fluorescent probes, dyes, and optical materials .
Industrial Production
Based on the Pechmann coumarin synthesis method, a more effective method to synthesize 7-hydroxy-4-substituted coumarin derivatives under different conditions has been developed . This provides a reference for future industrialized production of coumarins .
Safety and Hazards
Future Directions
Given the increasing number of drug-resistant strains, the synthesis of new antibacterial compounds like 4-Hydroxy-7-benzyloxycoumarin is critical for treating infectious diseases . Future research could focus on optimizing the synthesis process and exploring its potential applications in medicine and proteomics research .
Mechanism of Action
Target of Action
4-Hydroxy-7-benzyloxycoumarin, like other coumarins, is a secondary metabolite made up of benzene and α-pyrone rings fused together Coumarins are known to interact with various biomolecules and play a key role in fluorescent labeling .
Mode of Action
Coumarins are known to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This intrinsic property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .
Biochemical Pathways
Coumarins, including 4-Hydroxy-7-benzyloxycoumarin, are involved in various biochemical pathways. They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . They are also involved in the biosynthesis in plants and metabolic pathways .
Pharmacokinetics
Coumarins are known to have diverse biological and therapeutic properties .
Result of Action
Coumarins are known to potentially treat various ailments, including cancer, metabolic, and degenerative disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Hydroxy-7-benzyloxycoumarin. For instance, coumarins exhibit fascinating fluorescence behavior upon excitation with UV light . Therefore, the presence and intensity of UV light in the environment could potentially influence the action of 4-Hydroxy-7-benzyloxycoumarin.
properties
IUPAC Name |
4-hydroxy-7-phenylmethoxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-14-9-16(18)20-15-8-12(6-7-13(14)15)19-10-11-4-2-1-3-5-11/h1-9,17H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPXRFMTZRSQSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716122 | |
Record name | 7-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30992-66-6 | |
Record name | 7-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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